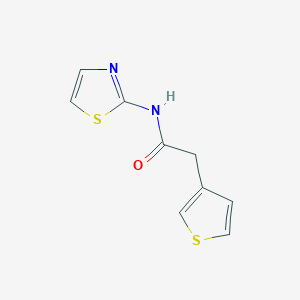
Lutetium(iii)acetylacetonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(iii)acetylacetonate hydrate is a coordination compound with the chemical formula [CH3COCHC(O)CH3]3Lu · xH2O. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its high purity and is often used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium(iii)acetylacetonate hydrate can be synthesized by reacting lutetium salts with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of a lutetium salt, such as lutetium nitrate or lutetium chloride, with acetylacetone and then raising the pH of the solution until the complex precipitates . The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity lutetium salts and acetylacetone, with careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lutetium(iii)acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.
Reduction: Reduction reactions can convert the this compound to lower oxidation states of lutetium.
Substitution: The acetylacetonate ligands can be substituted with other ligands, such as phenanthroline or bipyridine, forming new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or water .
Major Products
The major products formed from these reactions include lutetium oxide, reduced lutetium complexes, and substituted lutetium acetylacetonate complexes .
Aplicaciones Científicas De Investigación
Lutetium(iii)acetylacetonate hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lutetium(iii)acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination stabilizes the lutetium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Lanthanum(iii)acetylacetonate hydrate
- Samarium(iii)acetylacetonate hydrate
- Europium(iii)acetylacetonate hydrate
- Gadolinium(iii)acetylacetonate hydrate
Uniqueness
Lutetium(iii)acetylacetonate hydrate is unique due to its high stability and specific reactivity compared to other lanthanide acetylacetonate complexes. Its smaller ionic radius and higher charge density make it particularly effective in certain catalytic and industrial applications .
Propiedades
Fórmula molecular |
C15H24LuO6 |
|---|---|
Peso molecular |
475.31 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;lutetium |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clave InChI |
BJUPKIHXMYXGRT-LNTINUHCSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Lu] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Lu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
![[(2,2,2-trifluoro-N-methylacetamido)methyl]boronic acid](/img/structure/B13405782.png)



![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)




